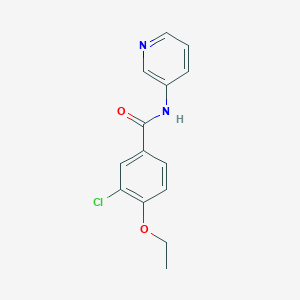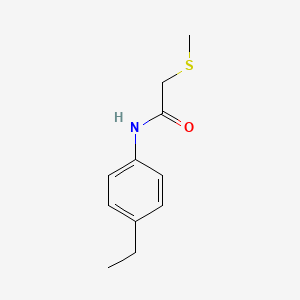![molecular formula C18H16N2O3S B5849847 methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, also known as MCB, is a synthetic compound that has been widely used in scientific research. MCB is a member of the thioamides family and has been studied for its potential applications in various fields, including drug discovery, cancer research, and materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been widely used in scientific research due to its potential applications in various fields. In drug discovery, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been studied for its potential anticancer properties, as it has been shown to induce cell death in cancer cells. In materials science, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is not fully understood. However, it is believed that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate exerts its effects by binding to target proteins and enzymes. For example, in the case of carbonic anhydrase, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate binds to the active site of the enzyme and inhibits its activity. In the case of cancer cells, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate induces cell death by activating various signaling pathways.
Biochemical and Physiological Effects:
methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate inhibits the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been shown to induce cell death in cancer cells by activating various signaling pathways. In animal studies, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments is its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. This makes methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is its potential toxicity. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to be toxic to some cell lines, and caution should be taken when handling methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate. One area of research is the development of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate-based materials for various applications, such as drug delivery and catalysis. Another area of research is the study of the mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which could lead to the development of more potent and selective inhibitors of target proteins and enzymes. Additionally, the anticancer properties of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate could be further explored, and its potential as a cancer therapy could be investigated.
Synthesemethoden
The synthesis of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate involves the reaction between 2-aminobenzoic acid and cinnamoyl chloride in the presence of carbon disulfide. The reaction leads to the formation of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which is then purified using column chromatography. The yield of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is around 50%, and the purity can be increased by further purification.
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-17(22)14-9-5-6-10-15(14)19-18(24)20-16(21)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H2,19,20,21,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLWSZEGAVSBN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B5849777.png)
![2-phenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5849782.png)
![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)







![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)
